6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.: 183736-74-5
Cat. No.: VC0149266
Molecular Formula: C10H5ClO5
Molecular Weight: 240.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183736-74-5 |
|---|---|
| Molecular Formula | C10H5ClO5 |
| Molecular Weight | 240.6 |
| IUPAC Name | 6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
| SMILES | C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Information
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin family, which comprises naturally occurring lactones known for their diverse biological activities. Its structure features a chromene core with strategically positioned functional groups that contribute to its chemical reactivity and potential biological interactions.
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 183736-74-5 |
| Molecular Formula | C10H5ClO5 |
| Molecular Weight | 240.6 g/mol |
| Family | Coumarin derivatives |
This heterocyclic compound contains multiple functional groups, including a chlorine atom at position 6, a hydroxyl group at position 7, and a carboxylic acid group at position 3 of the chromene ring system. These functional groups significantly influence its chemical behavior and potential applications .
Physical Properties
The physical properties of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid contribute to its handling characteristics and application potential in various fields:
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 479.2 °C at 760 mmHg |
| Density | 1.747 g/cm³ |
| Recommended Storage | Room temperature |
The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities from its hydroxyl and carboxylic acid groups . These properties influence its stability and solubility characteristics, which are important considerations for its application in research and industrial settings.
Synthesis and Production
Solution Preparation
For research applications, proper solution preparation of this compound is crucial. The following table provides guidance for preparing stock solutions at various concentrations:
| Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 4.1563 mL |
| 5 mM | 0.8313 mL |
| 10 mM | 0.4156 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. To avoid product degradation from repeated freezing and thawing, it's advisable to store prepared solutions in separate packages .
Storage recommendations for stock solutions include:
-
At -80°C: Use within 6 months
-
At -20°C: Use within 1 month
To enhance solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be effective .
Biological Activities
Antimicrobial and Anti-inflammatory Effects
Research indicates that compounds with similar structures to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibit various biological activities. The coumarin family, to which this compound belongs, is known for antimicrobial and anti-inflammatory properties.
The specific combination of functional groups in this compound, particularly the chloro and hydroxyl substituents, likely contributes to its potential biological activities. These groups can influence the compound's ability to interact with biological targets, such as enzymes or receptors, potentially modulating cellular processes involved in inflammatory responses or microbial growth .
Applications in Research and Industry
Pharmaceutical Applications
The unique structure of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid makes it valuable in pharmaceutical research, particularly as a scaffold for drug discovery. Its core structure can be modified to create new bioactive molecules with enhanced or targeted therapeutic properties.
Specific pharmaceutical applications include:
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Development of anticoagulant drugs - leveraging the structural similarity to known coumarin-based anticoagulants
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Anti-inflammatory agent research - capitalizing on its potential anti-inflammatory properties
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Antimicrobial drug development - exploiting possible antimicrobial activities
The compound's ability to interact with specific biological targets makes it a promising starting point for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy or reduced side effects .
Other Industrial Applications
Beyond pharmaceutical research, 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid finds applications in other industrial sectors:
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Dye and pigment production - the chromophoric properties of its coumarin core make it useful in developing colored compounds
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Organic synthesis - serving as an intermediate in the synthesis of more complex molecules
-
Research applications - used as a model compound to study chemical reactions and mechanisms involving coumarin derivatives
These diverse applications highlight the compound's versatility and importance in both research and industrial settings, extending beyond its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues
The related compound 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 883-92-1) shares many structural features with our target compound but lacks the 7-hydroxy group. This difference results in distinct physical and chemical properties:
| Property | 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid |
|---|---|---|
| CAS Number | 183736-74-5 | 883-92-1 |
| Molecular Formula | C10H5ClO5 | C10H5ClO4 |
| Molecular Weight | 240.6 g/mol | 224.59 g/mol |
| Functional Groups | Chloro, hydroxy, carboxyl | Chloro, carboxyl |
The presence of the hydroxyl group in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid likely enhances its hydrogen bonding capabilities and may influence its solubility, reactivity, and biological interactions compared to the non-hydroxylated analogue .
Biological Activity Comparisons
The distinct combination of functional groups in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid makes it potentially more reactive and bioactive compared to similar coumarin derivatives. The hydroxyl group at position 7 introduces additional opportunities for hydrogen bonding and potential interactions with biological targets.
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